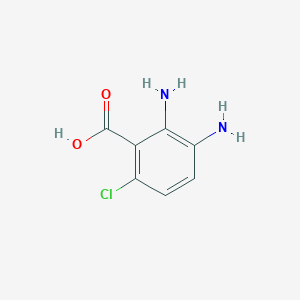

2,3-Diamino-6-chlorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-diamino-6-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,9-10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXUDIGPMKGIKPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)N)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701294483 | |

| Record name | Benzoic acid, 2,3-diamino-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701294483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855470-73-4 | |

| Record name | Benzoic acid, 2,3-diamino-6-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=855470-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,3-diamino-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701294483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Broader Context: Key Chemical Families

To appreciate the specific importance of 2,3-diamino-6-chlorobenzoic acid, it is essential to first understand the chemical families to which it belongs. These include diamino-substituted benzoic acid derivatives and chlorinated aromatic carboxylic acids.

Synthetic Methodologies for 2,3 Diamino 6 Chlorobenzoic Acid and Analogues

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. sigmaaldrich.com For 2,3-Diamino-6-chlorobenzoic acid, the analysis primarily involves disconnections of the carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds associated with the amino and carboxyl groups, respectively.

The most logical retrosynthetic strategy identifies nitro-substituted benzoic acids as key precursors. The two amino groups on the target molecule are almost universally introduced via the reduction of nitro groups, a reliable and high-yielding transformation. lscollege.ac.inprepchem.com Therefore, a primary precursor is a dinitro- or an amino-nitro-substituted chlorobenzoic acid.

A plausible retrosynthetic pathway is as follows:

Target Molecule: this compound

Precursor 1: This can be formed by the reduction of the corresponding nitro-amino compound, 2-amino-3-nitro-6-chlorobenzoic acid or 3-amino-2-nitro-6-chlorobenzoic acid.

Precursor 2: The nitro-amino precursor can be derived from a dinitro compound, such as 2,3-dinitro-6-chlorobenzoic acid, through selective reduction of one nitro group.

Starting Material: A common starting point would be a more readily available substituted benzoic acid, like 2-chloro-6-nitrobenzoic acid or 2,6-dichlorobenzoic acid. For instance, starting with 2-chloro-6-nitrobenzoic acid, a nitration step would be required to introduce the second nitro group, followed by reduction steps. Alternatively, starting with 2,6-dichlorobenzoic acid would necessitate a nitration followed by a selective amination and then reduction.

A closely related synthesis for the analogue 2,3-diamino-6-chlorobenzonitrile (B1427367) starts from 2-amino-6-chloro-3-nitrobenzonitrile, which is then hydrogenated to give the final product, illustrating the viability of the nitro-to-amino pathway. lscollege.ac.in

Modern and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the use of methods that are more efficient, produce less waste, and use less energy. Microwave-assisted synthesis has emerged as a powerful tool in this regard.

Microwave irradiation can dramatically accelerate reaction rates by efficiently and uniformly heating the reaction mixture. nih.gov This technology has been successfully applied to several of the key transformations required for the synthesis of this compound.

Microwave-Assisted Amination: The amination of chlorobenzoic acids, a typically slow process, can be significantly expedited. A catalyst-free, microwave-assisted amination of 2-chloro-5-nitrobenzoic acid with various amines has been achieved in 5-30 minutes with high yields. pearson.com Similarly, the copper-catalyzed amination of o-chlorobenzoic acids under microwave irradiation proceeds rapidly under solvent-free conditions. nih.gov

Microwave-Assisted Nitro Reduction: The reduction of aromatic nitro compounds is also amenable to microwave assistance. Using systems like oxo-rhenium complexes with a silane (B1218182) reducing agent, nitroarenes can be reduced to amines under microwave irradiation with high efficiency. youtube.com Another green approach uses zinc dust and ammonium (B1175870) chloride under solvent-free microwave conditions to achieve rapid and high-yield reduction of aromatic nitro compounds.

These examples demonstrate that the core reactions—amination and nitro reduction—in the synthesis of this compound can be made significantly faster and more efficient using microwave technology.

| Reaction Type | Reagent/Catalyst System | Key Advantages | Reference |

|---|---|---|---|

| Amination | None (catalyst-free) | Rapid (5-30 min), solvent-free, high yield. | pearson.com |

| Amination | Copper-catalyzed | Solvent-free, chemoselective, fast. | nih.gov |

| Nitro Reduction | Oxo-rhenium complexes / Phenylsilane | High turnover number and frequency compared to standard heating. | youtube.com |

| Nitro Reduction | Zinc dust / Ammonium chloride | Very rapid (8-15 min), solvent-free, excellent yields. |

Catalyst-Mediated Transformations (e.g., Palladium, Raney Nickel)

Catalysis is central to the efficient synthesis of complex aromatic compounds. Palladium and Raney Nickel are two of the most versatile catalysts employed in the synthesis of aminobenzoic acid derivatives, primarily through hydrogenation and cross-coupling reactions.

Palladium-Catalyzed Reactions:

Palladium catalysts are instrumental in a variety of transformations, including C-H functionalization, cross-coupling reactions, and reductions. For the synthesis of aminobenzoic acids, palladium-on-carbon (Pd/C) is a common catalyst for the reduction of nitro groups to amines. For instance, the synthesis of 4-aminobenzoic acid can be achieved by the catalytic hydrogenation of 4-nitrobenzoic acid using a Pd/C catalyst. orientjchem.org This method is often characterized by high yields (over 96%) and selectivity, operating under relatively mild conditions. orientjchem.org

In the context of synthesizing diaminobenzoic acids, a sequential reduction of a dinitrobenzoic acid precursor or a nitro-aminobenzoic acid intermediate can be envisioned. A study on the synthesis of 2,3-diaminobenzoic acid methyl ester utilized palladium on charcoal for the reduction of the corresponding nitro-amino precursor, achieving an 80% yield. acs.org

Furthermore, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for forming C-N bonds. While direct double amination of a dihalobenzoic acid can be challenging, a stepwise approach is often feasible.

Raney Nickel-Catalyzed Hydrogenation:

Raney Nickel, a porous nickel catalyst, is widely used for the hydrogenation of various functional groups, including nitro compounds and nitriles. chemicalbook.com It is a cost-effective alternative to precious metal catalysts like palladium. A patent describes the reduction of 2-nitro-3-methylbenzoic acid to 2-amino-3-methylbenzoic acid using Raney Nickel and hydrazine (B178648) hydrate (B1144303) in ethanol (B145695), resulting in a 66% yield. This demonstrates the applicability of Raney Nickel for the reduction of substituted nitrobenzoic acids.

Another patent details a process for reducing nitrobenzoic acid compounds, which may also contain chloro substituents, to their corresponding aminobenzoic acids using Raney Nickel in the presence of hydrazine hydrate. google.com This suggests a viable route for the synthesis of this compound from a suitable dinitro- or nitro-amino-chlorobenzoic acid precursor.

The table below summarizes relevant catalyst-mediated reactions for the synthesis of aminobenzoic acid analogues.

| Starting Material | Catalyst | Reagents | Product | Yield (%) | Reference |

| 2-Nitro-3-methylbenzoic acid | Raney Nickel | Hydrazine hydrate, Ethanol | 2-Amino-3-methylbenzoic acid | 66 | |

| 4-Nitrobenzoic acid | Pd/C | H₂, NaOH(aq) | 4-Aminobenzoic acid | >96 | orientjchem.org |

| 2-Nitro-amino-benzoic acid methyl ester precursor | Palladium on charcoal | - | 2,3-Diaminobenzoic acid methyl ester | 80 | acs.org |

| Nitrobenzoic acid derivatives (with potential Cl substituent) | Raney Nickel | Hydrazine hydrate, Inorganic base | Aminobenzoic acid derivatives | High | google.com |

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a key aspect of green chemistry, aiming to reduce volatile organic compound (VOC) emissions and simplify product purification. While specific solvent-free methods for the synthesis of this compound are not extensively documented, related procedures offer insights into the feasibility of this approach.

Another approach involves the use of solid-phase catalysts or reagents that eliminate the need for a solvent to facilitate the reaction. For instance, the reduction of nitro compounds can be carried out using solid-supported borohydride (B1222165) reagents or through catalytic transfer hydrogenation with a solid hydrogen donor.

While direct, documented examples for the target molecule are scarce, the success in analogous systems suggests that exploring solvent-free catalytic reductions of a suitable nitro-substituted chlorobenzoic acid precursor is a promising avenue for a more environmentally benign synthesis of this compound.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. researchgate.net Reactions with high atom economy are inherently more sustainable as they generate less waste.

In the context of synthesizing this compound, addition reactions, such as catalytic hydrogenation of a dinitro precursor, are highly atom-economical. In an ideal hydrogenation, the only byproduct is water (if a reducing agent like hydrazine is used) or no byproduct at all (if H₂ gas is used), leading to a theoretical atom economy of 100%.

In contrast, substitution reactions, such as the amination of a dichlorobenzoic acid, have lower atom economy. For example, in the amination of 2,3-dichlorobenzoic acid with ammonia (B1221849), the displaced chlorine atoms and the hydrogen atoms from ammonia form ammonium chloride as a byproduct.

To maximize reaction efficiency, several factors beyond atom economy must be considered, including:

Yield: The practical amount of product obtained.

Selectivity: The ability to target a specific isomer (regioselectivity) or stereoisomer (stereoselectivity).

Catalyst Turnover Number (TON) and Turnover Frequency (TOF): Measures of catalyst activity and longevity.

E-Factor: The mass ratio of waste to desired product.

The table below provides a conceptual comparison of the atom economy for different synthetic approaches to a diaminobenzoic acid.

| Reaction Type | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |

| Catalytic Hydrogenation | Dinitrobenzoic acid, H₂ | Diaminobenzoic acid | None | 100% |

| Amination with Ammonia | Dichlorobenzoic acid, NH₃ | Diaminobenzoic acid | NH₄Cl | Lower |

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity:

Regioselectivity, the control of the position of chemical bond formation, is a significant challenge in the synthesis of polysubstituted aromatics like this compound. The directing effects of the existing substituents on the benzene (B151609) ring play a crucial role.

In a potential synthesis starting from a dichloronitrobenzoic acid, the position of the incoming amino group or the reduction of a specific nitro group would be governed by the electronic and steric influences of the carboxyl, chloro, and nitro groups. For example, in the amination of 2,3-dichlorobenzoic acid, the substitution of one chlorine atom over the other is a key regiochemical consideration. A patent for the synthesis of 2-amino-3-chlorobenzoic acid from 2,3-dichlorobenzoic acid demonstrates that amination can be directed to the 2-position. google.com

Copper-catalyzed amination reactions have shown high regioselectivity in the synthesis of N-aryl anthranilic acid derivatives. acs.orgnih.govnih.gov In these reactions, amination was found to occur selectively at the halide position ortho to the carboxylic acid group. acs.orgnih.govnih.gov This directing effect of the carboxyl group is a powerful tool for achieving regiocontrol.

Stereoselectivity:

For the target molecule, this compound, there are no stereocenters, and therefore, stereoselectivity is not a factor in its direct synthesis. However, in the synthesis of analogues with chiral side chains or in subsequent reactions involving the amino or carboxyl groups, stereoselectivity can become a critical consideration. For instance, if one of the amino groups were to be alkylated with a chiral electrophile, the formation of diastereomers would need to be controlled.

Chemical Reactivity and Functional Group Transformations of 2,3 Diamino 6 Chlorobenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of the reactivity of 2,3-Diamino-6-chlorobenzoic acid, participating in classic transformations such as esterification, amidation, and decarboxylation.

Esterification and Amidation Reactions

Esterification, the conversion of a carboxylic acid to an ester, is a common reaction for this compound. For instance, the reaction of this compound with an alcohol in the presence of an acid catalyst yields the corresponding ester. A specific example is the preparation of methyl 2-amino-3-chlorobenzoate, which can be achieved through the esterification of 2-amino-3-chlorobenzoic acid with a methylating agent. google.com While this example involves a related compound, the principle applies to this compound as well. The process generally involves dissolving the acid in an organic solvent and adding an inorganic acid, followed by the slow addition of a methylating reagent. google.com

Similarly, amidation, the reaction of the carboxylic acid with an amine to form an amide, is another key transformation. This reaction typically proceeds by activating the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent, before the addition of the amine.

Detailed research findings on the esterification and amidation of this compound are summarized in the table below:

| Reactant | Reagent(s) | Product | Reaction Type | Reference |

| 2-amino-3-chlorobenzoic acid | Organic solvent, inorganic acid, methylating reagent | 2-amino-3-methyl chlorobenzoate | Esterification | google.com |

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide. youtube.com For diaminobenzoic acids, this reaction leads to the formation of diamino anilines. doubtnut.com The decarboxylation of the six possible isomers of diaminobenzoic acid results in three different products. youtube.comdoubtnut.com This suggests that the relative positions of the amino groups and the carboxylic acid on the benzene (B151609) ring influence the outcome of the reaction. doubtnut.com The process generally involves heating the acid, which leads to the elimination of the COOH group. youtube.com

Formation of Anhydrides and Acyl Halides

The carboxylic acid group of this compound can be converted to more reactive derivatives like anhydrides and acyl halides. The formation of an acid anhydride (B1165640) can be achieved by reacting the carboxylic acid with an acid chloride in the presence of a base like pyridine (B92270). orgsyn.org For example, p-chlorobenzoic anhydride can be synthesized from p-chlorobenzoyl chloride and p-chlorobenzoic acid. orgsyn.org A general method for preparing anhydrides involves the reaction of a carboxylic acid with a dehydrating agent.

Acyl halides, particularly acyl chlorides, are typically synthesized by treating the carboxylic acid with thionyl chloride (SOCl₂). sciencemadness.org This reaction is a common method for activating the carboxylic acid group for subsequent reactions, such as esterification and amidation. For example, p-chlorobenzoyl chloride can be prepared by refluxing p-chlorobenzoic acid with thionyl chloride. orgsyn.org

Reactivity of the Amino Groups

The two amino groups on the benzene ring of this compound are nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization.

Acylation and Alkylation Reactions

Acylation involves the reaction of the amino groups with an acylating agent, such as an acid chloride or anhydride, to form an amide. This reaction is a standard method for protecting the amino groups or for introducing new functional groups.

Alkylation of the amino groups can be achieved by reaction with alkyl halides. Palladium-catalyzed ortho-alkylation of benzoic acids with alkyl halides has been reported, leading to the formation of benzolactones. nih.gov While this specific reaction involves the ortho-position to the carboxylic acid, it highlights the potential for C-H activation and subsequent alkylation on the aromatic ring, a process that could be influenced by the directing effects of the amino and chloro substituents in this compound.

Diazotization and Subsequent Transformations (e.g., Halogenation, Hydroxylation)

Diazotization is a key reaction of primary aromatic amines, converting them into diazonium salts. byjus.com This process involves the reaction of the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. byjus.com The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations.

For example, diazotization of an aniline (B41778) derivative can be followed by reaction with various reagents to introduce different functional groups. nih.gov The diazonium group can be replaced by a halogen (Sandmeyer reaction), a hydroxyl group, or other functionalities. sciencemadness.orgbyjus.com This two-step sequence provides a powerful method for the synthesis of a wide range of substituted aromatic compounds. The stability of the diazonium salt is crucial and is often enhanced by performing the reaction at low temperatures. nih.gov

Research findings on the diazotization and subsequent transformations of related anilines are presented in the table below:

| Starting Material | Reagent(s) | Intermediate | Subsequent Reagent | Final Product | Reaction Type | Reference |

| Primary aromatic amine | NaNO₂, strong acid | Diazonium salt | CuX (X = Cl, Br) | Aryl halide | Diazotization-Sandmeyer | byjus.com |

| Primary aromatic amine | NaNO₂, strong acid | Diazonium salt | H₂O, heat | Phenol | Diazotization-Hydroxylation | byjus.com |

| 2-Chloro-4-iodo-6-bromo-aniline | NaNO₂, H₂SO₄, C₂H₅OH | - | - | Halogenated benzene | Diazotization | sciencemadness.org |

Condensation Reactions leading to Heterocycles

The presence of two adjacent amino groups in this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds, particularly quinoxalines. nih.gov Condensation reactions with 1,2-dicarbonyl compounds are a common and effective method for forming the quinoxaline (B1680401) ring system. nih.govchim.it

These reactions typically proceed by the sequential formation of two imine bonds between the diamine and the dicarbonyl compound, followed by an intramolecular cyclization and subsequent aromatization to yield the stable quinoxaline ring. The reaction conditions can vary, with some methods requiring high temperatures and acid catalysts, while others utilize milder, greener approaches such as microwave irradiation or the use of recyclable catalysts. nih.govsphinxsai.comsapub.org

For instance, the reaction of a 1,2-diaminobenzene derivative with a phenacyl bromide in the presence of pyridine can yield a 2-phenyl quinoxaline. nih.gov Similarly, condensation with α-dicarbonyl compounds in ethanol (B145695) under microwave irradiation provides a rapid and efficient route to quinoxaline derivatives. sphinxsai.comsapub.org The use of o-iodoxybenzoic acid (IBX) has also been shown to be highly effective in promoting the synthesis of quinoxalines from 1,2-diketones and o-phenylenediamines at room temperature. sphinxsai.comsapub.org

The resulting quinoxaline-containing molecules are of significant interest due to their wide range of biological activities. nih.govsphinxsai.com

Table 1: Examples of Condensation Reactions for Heterocycle Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| 1,2-Diaminobenzene derivative | Phenacyl bromide | Pyridine, THF, room temp. | 2-Phenyl quinoxaline nih.gov |

| o-Phenylenediamine (B120857) | α-Dicarbonyl compound | Ethanol, microwave | Quinoxaline derivative sphinxsai.comsapub.org |

| o-Phenylenediamine | 1,2-Diketone | o-Iodoxybenzoic acid (IBX) | Quinoxaline derivative sphinxsai.comsapub.org |

| 1,2-Diamino aromatic compound | Diethyl oxalate | Rotatory evaporation | Quinoxaline-2,3-dione sphinxsai.comsapub.org |

Transformations of the Halogen Moiety

The chlorine atom on the aromatic ring of this compound is a key functional group that can be modified through various substitution and coupling reactions.

Nucleophilic aromatic substitution (SNAAr) provides a pathway to replace the chloro group with other nucleophiles. masterorganicchemistry.com This reaction is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. youtube.comlibretexts.org The reaction proceeds via an addition-elimination mechanism where the nucleophile attacks the carbon bearing the leaving group, followed by the departure of the chloride ion. youtube.comyoutube.com

In the context of chlorobenzoic acids, copper-catalyzed amination reactions, a type of Ullmann condensation, have been developed to form N-aryl anthranilic acid derivatives. nih.govresearchgate.net These reactions can be regioselective, with the ortho-carboxylate group potentially influencing the reaction's outcome. nih.gov The choice of solvent and base can significantly impact the yield of the amination product. nih.gov

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the chloro substituent of this compound can serve as a handle for such transformations. rhhz.net

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent (like an arylboronic acid) with an aryl halide. nih.govnih.govresearchgate.net This method is widely used to create biaryl structures and can be applied to synthesize 6-aryl-substituted derivatives of 2,3-diaminobenzoic acid. nih.govresearchgate.net The catalytic cycle typically involves oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. doi.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling an amine with an aryl halide. organic-chemistry.org This reaction is particularly useful for introducing a wide range of amino groups at the 6-position of the benzoic acid derivative. nih.gov The development of specialized ligands has enabled the amination of aryl chlorides, which are often less reactive than the corresponding bromides or iodides. organic-chemistry.orgnih.gov

Kumada Coupling: Iron-catalyzed Kumada cross-coupling reactions have emerged as a more sustainable alternative for forming C(sp2)–C(sp3) bonds by reacting an aryl halide with a Grignard reagent. nih.govnih.gov This method can be applied to chlorobenzoates, demonstrating tolerance to the ester functional group. nih.govnih.gov

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Catalyst | Coupling Partners | Bond Formed |

| Suzuki-Miyaura Coupling | Palladium complexes | Aryl halide, Arylboronic acid | C-C (aryl-aryl) nih.govnih.gov |

| Buchwald-Hartwig Amination | Palladium complexes | Aryl halide, Amine | C-N organic-chemistry.orgnih.gov |

| Kumada Coupling | Iron salts | Aryl halide, Grignard reagent | C-C (aryl-alkyl) nih.govnih.gov |

Intramolecular Cyclization Reactions and Ring Formation

The functional groups present in this compound and its derivatives can participate in intramolecular reactions to form new rings. For instance, following a nucleophilic substitution or cross-coupling reaction that introduces a suitable functional group at the 6-position, intramolecular cyclization can occur.

An example is the intramolecular nucleophilic substitution where a carbanion generated from a malonic ester attacks an ω-halogenoalkyl chain, leading to the formation of a cycloalkane. rsc.org While this specific example doesn't directly involve this compound, the principles of intramolecular ring formation are applicable. The relative rates of forming 3-, 4-, 5-, and 6-membered rings are highly dependent on factors like ring strain and the entropy of the transition state. rsc.org

In the context of derivatives of this compound, if a side chain with a terminal electrophile is introduced, one of the amino groups or the carboxylate could act as the intramolecular nucleophile to form a new heterocyclic ring fused to the benzene ring. The feasibility and outcome of such cyclizations would depend on the length and nature of the linking chain.

Spectroscopic and Analytical Characterization Techniques for 2,3 Diamino 6 Chlorobenzoic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering detailed insight into the molecular structure of 2,3-Diamino-6-chlorobenzoic acid.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Assignments

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within the molecule. In a typical ¹H NMR spectrum of this compound, the aromatic protons and the protons of the amino groups exhibit characteristic chemical shifts. The two aromatic protons typically appear as distinct doublets due to coupling with each other. The protons of the two amino groups and the carboxylic acid proton can exchange with deuterium (B1214612) oxide (D₂O), which can be used to confirm their assignment. The exact chemical shifts can vary slightly depending on the solvent used for the analysis.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Functional Group | Chemical Shift (δ) in ppm |

|---|---|

| Aromatic CH | 6.8 - 7.5 |

| Amino (NH₂) | 4.5 - 5.5 |

Carbon-13 (¹³C) NMR Spectral Analysis and Multi-Dimensional NMR (e.g., COSY, HSQC)

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for each of the seven carbon atoms in different chemical environments. The carboxyl carbon is typically found at the most downfield position (165-185 ppm). The aromatic carbons attached to the amino groups, the chlorine atom, and the carboxylic acid group, as well as the unsubstituted aromatic carbons, will all have characteristic chemical shifts.

Multi-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable for unambiguous assignment of the ¹H and ¹³C signals. COSY experiments establish correlations between coupled protons, helping to identify adjacent protons in the aromatic ring. HSQC experiments correlate each proton with the carbon atom to which it is directly attached, providing a definitive link between the ¹H and ¹³C spectra.

Table 2: Representative ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Chemical Shift (δ) in ppm |

|---|---|

| Carboxylic Acid (C=O) | 165 - 185 |

| Aromatic C-Cl | 125 - 140 |

| Aromatic C-N | 135 - 150 |

| Aromatic C-H | 110 - 130 |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and vibrational modes of the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy and Characteristic Band Assignments

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups. For this compound, characteristic absorption bands are observed for the N-H stretching of the amino groups, the O-H stretching of the carboxylic acid, the C=O stretching of the carboxyl group, and the C-Cl stretching.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| N-H Stretch (Amino) | 3300 - 3500 |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds. The Raman spectrum of this compound would provide a unique molecular fingerprint, with characteristic peaks for the aromatic ring vibrations and the C-Cl bond. This technique can be used for qualitative identification and to study molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight of a compound and for elucidating its structure through fragmentation analysis. For this compound, the molecular ion peak (M⁺) would be observed, confirming its molecular weight. The fragmentation pattern provides valuable information about the connectivity of the atoms. Common fragmentation pathways would include the loss of the carboxylic acid group (as CO₂ and H₂O), the amino groups, and the chlorine atom.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

Electronic absorption and fluorescence spectroscopy are powerful techniques used to investigate the electronic transitions within a molecule. While specific experimental data for this compound is not extensively reported in the available literature, the principles of these techniques and data from analogous compounds can provide insight into its expected spectroscopic behavior.

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. The absorption spectrum of a compound like this compound is expected to be influenced by the electronic nature of the benzene (B151609) ring and its substituents: the electron-donating amino groups (-NH₂) and the electron-withdrawing chloro (-Cl) and carboxylic acid (-COOH) groups. For instance, a related compound, cis-3,3'-diamino-EBAB, exhibits a π-π* transition at 350 nm and an n-π* transition shoulder at approximately 400 nm. nih.gov It is anticipated that this compound would display characteristic absorption bands in the UV region, likely influenced by the solvent polarity.

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has absorbed photons. This phenomenon occurs when an electron returns from an excited singlet state to its ground state. The presence of amino groups can often lead to fluorescent properties. For example, the fluorescence of 3,6-diaminocarbazole-modified peptide nucleic acids increases significantly upon hybridization with DNA. researchgate.net The fluorescence spectrum of this compound, if fluorescent, would be characterized by its emission wavelength maxima and quantum yield, which would also be sensitive to the molecular environment.

Table 1: Hypothetical UV-Vis Absorption and Fluorescence Data for this compound

| Parameter | Expected Value/Range | Comments |

| UV-Vis Absorption | ||

| λmax (π-π) | ~250-300 nm | Dependent on solvent. |

| λmax (n-π) | ~320-380 nm | May appear as a shoulder. |

| Molar Absorptivity (ε) | 10³ - 10⁴ L mol⁻¹ cm⁻¹ | Typical for aromatic compounds. |

| Fluorescence | ||

| Excitation Wavelength (λex) | Corresponds to an absorption maximum. | To be determined experimentally. |

| Emission Wavelength (λem) | Red-shifted from λex. | To be determined experimentally. |

| Quantum Yield (ΦF) | Variable | Highly dependent on structure and environment. |

| Stokes Shift | ~20-100 nm | Difference between λex and λem. |

This table is illustrative and based on typical values for similar aromatic compounds. Actual experimental data for this compound is required for confirmation.

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. This technique can be applied to both single crystals and polycrystalline powders to gain detailed structural information.

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. cam.ac.uk Different polymorphs can exhibit distinct physical properties. The existence of polymorphism in related molecules, such as 2,6-dimethoxybenzoic acid which has three known polymorphs, suggests that this compound could also exhibit this phenomenon. bldpharm.com Polymorph screening, typically involving crystallization from various solvents under different conditions, would be necessary to identify any potential polymorphs.

Powder X-ray diffraction (PXRD) is a key technique for the characterization of polycrystalline materials. It provides a unique fingerprint for a specific crystalline phase and is instrumental in identifying different polymorphs, assessing sample purity, and monitoring phase transitions. epa.gov For example, the characterization of different forms of 2-((2,6-dichlorophenyl)amino)benzoic acid was achieved using both single-crystal and powder XRD. uiowa.edusigmaaldrich.com

Table 2: Illustrative Crystallographic Data for a Hypothetical Polymorph of this compound

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.5 |

| b (Å) | 3.8 |

| c (Å) | 23.8 |

| β (°) | 93.0 |

| Volume (ų) | 1380 |

| Z | 8 |

| Density (calculated) (g/cm³) | 1.6 |

| R-factor | < 0.05 |

This table is based on data for a related compound (2-Amino-4-chlorobenzoic acid) and serves as an illustration. Actual data would need to be determined experimentally.

The packing of molecules in a crystal is governed by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking. The crystal structure of this compound is expected to be significantly influenced by hydrogen bonding.

The two amino groups and the carboxylic acid group are all capable of participating in hydrogen bonds as both donors and acceptors. It is highly probable that the carboxylic acid groups would form centrosymmetric dimers via O-H···O hydrogen bonds, a common motif in carboxylic acids. Furthermore, the amino groups can form N-H···O hydrogen bonds with the carboxylic acid groups of neighboring molecules or N-H···N hydrogen bonds. The chlorine atom could also participate in weaker C-H···Cl or N-H···Cl interactions. In the crystal structure of a salt of 4-chlorobenzoate, N-H···O hydrogen bonds were observed to form a distinct ring motif. uiowa.edu The analysis of these interactions is crucial for understanding the stability and properties of the crystalline solid.

Table 3: Potential Hydrogen Bonding and Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| Hydrogen Bond | O-H (carboxyl) | O=C (carboxyl) | D···A ≈ 2.6-2.8 | Formation of dimeric structures. |

| Hydrogen Bond | N-H (amino) | O=C (carboxyl) | D···A ≈ 2.8-3.2 | Linking of dimers into sheets or chains. |

| Hydrogen Bond | N-H (amino) | N (amino) | D···A ≈ 3.0-3.5 | Contribution to the 3D network. |

| Halogen Bond | C-Cl | O/N | D···A ≈ 3.0-3.5 | Directional interaction influencing packing. |

| π-π Stacking | Benzene Ring | Benzene Ring | ~3.5-3.8 | Stabilization of the crystal lattice. |

This table outlines the expected interactions based on the functional groups present in the molecule and observations from related structures.

Computational and Theoretical Investigations of 2,3 Diamino 6 Chlorobenzoic Acid

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. It is a widely used and versatile method for calculating the properties of molecules due to its favorable balance between accuracy and computational cost. DFT calculations can predict a wide range of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics.

Geometry Optimization and Structural Parameter Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process systematically alters the molecular geometry to find the configuration with the lowest possible energy. The resulting optimized structure provides key parameters such as bond lengths, bond angles, and dihedral angles.

For 2,3-Diamino-6-chlorobenzoic acid, the presence of amino (-NH2), chloro (-Cl), and carboxylic acid (-COOH) groups on the benzene (B151609) ring creates potential for intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the adjacent amino group, or steric hindrance between adjacent substituents. These interactions significantly influence the planarity of the molecule and the orientation of the substituent groups.

While specific optimized parameters for this compound are not published, data from similar molecules like 2-chlorobenzoic acid can serve as an example. In a study of 2-chlorobenzoic acid, DFT calculations were performed to determine its structural parameters. mdpi.com These calculations predict how the substituents affect the geometry of the benzene ring.

Illustrative Data: Optimized Structural Parameters of 2-Chlorobenzoic Acid (Example)

Below is a table showing representative calculated bond lengths and angles for 2-chlorobenzoic acid, which illustrates the type of data obtained from geometry optimization.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C-Cl | 1.745 |

| C-C (ring avg.) | 1.395 | |

| C-C(OOH) | 1.490 | |

| C=O | 1.215 | |

| O-H | 0.970 | |

| Bond Angle | C-C-Cl | 121.5 |

| C-C-C(OOH) | 122.0 | |

| O=C-O | 124.0 |

This table is illustrative and based on typical values for substituted benzoic acids. Actual values would be determined by specific DFT calculations (e.g., B3LYP/6-311++G(d,p) basis set).

Vibrational Frequency Calculations and Spectroscopic Correlation

Once the molecule's geometry is optimized, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the calculated vibrational spectrum with an experimental one, researchers can validate the accuracy of the computational model and make definitive assignments of spectral bands to specific molecular motions (e.g., C-H stretching, C=O stretching, N-H bending).

For this compound, key vibrational modes would include:

O-H stretching from the carboxylic acid group.

N-H stretching from the two amino groups.

C=O stretching from the carbonyl in the carboxylic acid.

C-Cl stretching from the chloro substituent.

Aromatic C-H and C-C stretching from the benzene ring.

N-H bending modes from the amino groups.

Theoretical spectra are often scaled by a factor to correct for systematic errors in the calculations, leading to excellent agreement with experimental data.

Electronic Structure and Reactivity Descriptors

Beyond structural properties, DFT is used to explore the electronic landscape of a molecule, which governs its reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. For a molecule like this compound, the amino groups (electron-donating) and the chloro and carboxylic acid groups (electron-withdrawing) will significantly influence the energies and distributions of the HOMO and LUMO.

Illustrative Data: FMO Properties of a Substituted Benzoic Acid (Example)

| Property | Description | Typical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.5 to 5.5 |

This table provides representative energy values. The exact values for this compound would depend on the specific DFT functional and basis set used.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate charge distribution:

Red: Regions of most negative electrostatic potential, rich in electrons. These are sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, electron-poor. These are sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the carboxylic acid group and potentially the nitrogen atoms of the amino groups, making them susceptible to electrophilic attack. Positive potential (blue) would be expected around the acidic hydrogen of the -COOH group and the hydrogens of the -NH2 groups.

Natural Bond Orbital (NBO) Analysis and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive representation of localized bonds, lone pairs, and antibonding orbitals.

NBO analysis is particularly useful for studying charge delocalization and intramolecular interactions. It quantifies the stabilization energy associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. For this compound, this analysis would reveal:

The hyperconjugative interactions between the lone pairs on the nitrogen and oxygen atoms and the antibonding orbitals of the benzene ring.

The delocalization of π-electrons across the aromatic system.

The strength of any intramolecular hydrogen bonds, for example, between the carbonyl oxygen (donor) and an N-H bond (acceptor).

Thermodynamic Properties and Reaction Energetics

The thermodynamic properties of this compound, such as its standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard entropy (S°), are crucial for understanding its stability and reactivity. These properties can be computationally predicted with a high degree of accuracy using quantum mechanical methods.

Detailed Research Findings:

Computational approaches, particularly Density Functional Theory (DFT), are powerful tools for calculating the thermodynamic properties of organic molecules. semanticscholar.orgresearchgate.netrsc.org Functionals like B3LYP, often paired with basis sets such as 6-311++G(2d,2p), are commonly used to optimize the molecular geometry and calculate vibrational frequencies. semanticscholar.orgresearchgate.net From these fundamental calculations, it is possible to derive the key thermodynamic parameters.

The reaction energetics, for instance, the energy profile of its synthesis or decomposition, can also be modeled. researchgate.net This involves calculating the energies of reactants, transition states, and products to determine activation energies and reaction enthalpies. For example, the energetics of reactions like the Ullmann condensation, which could be a potential synthetic route involving related 2-chlorobenzoic acids, can be computationally explored to understand the reaction mechanism and feasibility.

Illustrative Thermodynamic Data:

The following table represents hypothetical thermodynamic data for this compound, as would be determined by computational methods. Note: This data is for illustrative purposes only and is not based on published experimental or computational results for this specific molecule.

| Thermodynamic Property | Hypothetical Value | Units |

| Standard Enthalpy of Formation (ΔHf°) | -350.5 | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔGf°) | -180.2 | kJ/mol |

| Standard Entropy (S°) | 420.8 | J/(mol·K) |

| Heat Capacity (Cp) | 215.3 | J/(mol·K) |

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. nasa.govnasa.gov The NLO response of a molecule is determined by its hyperpolarizability. Computational chemistry provides a direct route to the prediction of these properties.

Detailed Research Findings:

The NLO properties of an organic molecule like this compound would be investigated by calculating its dipole moment (μ), polarizability (α), and first and second hyperpolarizabilities (β and γ). nih.govnih.govacs.org The presence of both electron-donating (amino) and electron-withdrawing (chloro and carboxylic acid) groups suggests that this molecule could exhibit interesting NLO properties.

Computational methods such as the finite-field approach are employed to calculate these properties. nasa.gov DFT calculations, particularly with functionals like CAM-B3LYP, are well-suited for predicting hyperpolarizabilities. nih.gov The calculations would provide insights into the relationship between the molecular structure and its NLO response, guiding the design of new materials. nasa.gov

Illustrative NLO Properties Data:

This table presents hypothetical NLO properties for this compound. Note: This data is for illustrative purposes only and is not based on published experimental or computational results for this specific molecule.

| NLO Property | Hypothetical Value | Units |

| Dipole Moment (μ) | 4.5 | Debye |

| Mean Polarizability (α) | 25.3 x 10-24 | esu |

| First Hyperpolarizability (β) | 15.2 x 10-30 | esu |

| Second Hyperpolarizability (γ) | 8.7 x 10-36 | esu |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. numberanalytics.com For this compound, MD simulations could provide valuable insights into its behavior in different environments, such as in solution or in the solid state.

Detailed Research Findings:

MD simulations can be used to investigate a wide range of phenomena at the atomic level. For a small organic molecule like this compound, simulations could be employed to study its solvation in various solvents, its aggregation behavior, and its interactions with other molecules or surfaces. nih.govrsc.orggu.se

For example, MD simulations could predict the solubility of the compound in different solvents by calculating the free energy of solvation. acs.orgresearchgate.net They could also be used to understand how molecules of this compound interact with each other in the solid state, which is crucial for understanding its crystal structure and polymorphism. bohrium.com The simulations would involve defining a force field that accurately describes the intramolecular and intermolecular interactions of the molecule. acs.org

Key information that could be extracted from MD simulations includes:

Radial Distribution Functions (RDFs): To understand the local structure of the solvent around the molecule. numberanalytics.com

Hydrogen Bonding Dynamics: To analyze the formation and breaking of hydrogen bonds, which are expected to be significant for this molecule.

Diffusion Coefficients: To characterize the mobility of the molecule in a given medium.

Binding Free Energies: To quantify the strength of interaction with other molecules or biological targets. mdpi.com

These simulations provide a dynamic picture of the molecule's behavior that is complementary to the static information obtained from quantum mechanical calculations.

Supramolecular Chemistry and Crystal Engineering Involving 2,3 Diamino 6 Chlorobenzoic Acid Derivatives

Co-crystallization Strategies

Co-crystallization is a powerful technique for modifying the physicochemical properties of solid materials by combining two or more different molecular entities in a single crystal lattice. nih.gov This strategy is particularly relevant for creating novel materials with tailored characteristics.

Design of Co-Formers for Specific Interactions

The selection of appropriate co-formers is a critical step in the design of co-crystals. nih.gov Co-formers are chosen based on their ability to form specific and predictable intermolecular interactions with the target molecule. nih.gov In the case of 2,3-diamino-6-chlorobenzoic acid, co-formers are typically selected to complement its hydrogen bonding sites. Molecules containing carboxylic acids, amides, or pyridyl groups are often employed to form robust hydrogen-bonded networks. mdpi.comnih.gov

The pKa values of the active pharmaceutical ingredient (API) and the co-former can help predict whether a salt or a co-crystal will form. A significant difference in pKa values (typically greater than 2-3) often leads to proton transfer and salt formation, while a smaller difference favors the formation of a co-crystal. nih.govnih.gov The choice between acidic, basic, or neutral co-formers can also influence the stability of the resulting co-crystal. nih.gov For instance, acidic co-formers can create a micro-acidic environment that may inhibit hydrolysis. nih.gov

Various methods are employed to screen for and produce co-crystals, including solvent evaporation, slurry co-crystallization, and mechanochemical grinding. nih.govnih.gov Solvent evaporation is a common method for growing high-quality single crystals suitable for X-ray diffraction analysis. nih.gov

Role of Hydrogen Bonding (N-H···O, O-H···N, C-H···O) in Crystal Packing

Hydrogen bonding is a dominant force in the crystal engineering of this compound derivatives, directing the assembly of molecules into predictable patterns. mdpi.comchemrxiv.org The interplay between the amino (N-H) and carboxylic acid (O-H) groups of this compound and the functional groups of co-formers dictates the resulting supramolecular architecture.

N-H···O Interactions: These are among the most common and robust hydrogen bonds formed. The amino groups of this compound act as hydrogen bond donors, interacting with oxygen atoms from the carboxylic acid groups of neighboring molecules or co-formers. nih.gov This interaction is fundamental in the formation of dimers and extended chains.

O-H···N Interactions: The carboxylic acid group of this compound can donate a proton to a nitrogen atom, often from a pyridyl or amino group on a co-former. mdpi.com This can result in the formation of a salt if there is a complete proton transfer. whiterose.ac.uk

C-H···O Interactions: While weaker than conventional hydrogen bonds, C-H···O interactions play a significant role in the stabilization of crystal packing. nih.gov These interactions involve hydrogen atoms attached to carbon atoms of the aromatic ring and oxygen atoms of carboxylic acid or other acceptor groups.

The combination of these hydrogen bonds often leads to the formation of recognizable patterns or motifs, which are the building blocks of the larger supramolecular structure.

π-π Stacking and Halogen Bonding Interactions

Beyond hydrogen bonding, other non-covalent interactions contribute to the stability and dimensionality of the crystal structures of this compound derivatives.

Halogen Bonding: The chlorine atom on the this compound molecule can participate in halogen bonding. This is a directional interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a nitrogen or oxygen atom. mdpi.comrsc.org Halogen bonds can act as a structural support, linking primary hydrogen-bonded motifs into higher-dimensional networks. nih.gov For example, halogen bonding has been observed to connect heterosynthons in co-crystals, contributing to the formation of 2D networks. mdpi.comresearchgate.net

Formation of Supramolecular Synthons and Assemblies

The predictable and reliable formation of specific intermolecular interactions, known as supramolecular synthons, is a cornerstone of crystal engineering. nih.gov These synthons are structural units within a supermolecule that are formed by intermolecular interactions. They can be categorized as either homosynthons, which involve identical self-complementary functional groups, or heterosynthons, which are formed between different but complementary functional groups. nih.gov

In the context of this compound, common supramolecular synthons include:

Carboxylic Acid Dimer Homosynthon: This involves two carboxylic acid groups forming a cyclic motif through a pair of O-H···O hydrogen bonds.

Amide-Amide Homosynthon: Two amide groups can form a similar cyclic dimer. mdpi.com

Carboxylic Acid-Pyridine Heterosynthon: The carboxylic acid group of this compound can form a strong hydrogen bond with the nitrogen atom of a pyridine-containing co-former. nih.gov

Carboxylic Acid-Amide Heterosynthon: This robust heterosynthon is frequently exploited in co-crystal design and involves a hydrogen bond between a carboxylic acid and a primary amide. mdpi.com

These synthons act as reliable connectors, allowing for the rational design and construction of one-, two-, and three-dimensional supramolecular assemblies. For example, the combination of hydrogen-bonded synthons with halogen bonds has been shown to create extended 1D and 2D architectures with predictable connectivity. nih.gov

Host-Guest Chemistry and Encapsulation Studies

The field of host-guest chemistry involves the formation of complexes where a larger "host" molecule encapsulates a smaller "guest" molecule. While specific studies focusing solely on this compound as either a host or guest are not extensively documented in the provided search results, the principles of supramolecular chemistry that govern its crystal engineering are the same as those that underpin host-guest interactions.

Modified cucurbiturils, for example, have been used as hosts to encapsulate guest molecules, with the interactions being characterized by techniques such as NMR and fluorescence spectroscopy. nih.gov The design of synthetic hosts often relies on creating cavities lined with functional groups capable of specific non-covalent interactions, such as hydrogen bonding and π-π stacking, with a target guest molecule. The versatile functional groups of this compound make it a potential candidate for incorporation into either host or guest structures in future research.

Role As a Synthetic Building Block for Advanced Organic Materials

Intermediate for Heterocyclic Compound Synthesis (e.g., Quinoxalines, Benzimidazoles, Pyrimidines)

The ortho-phenylenediamine moiety within 2,3-diamino-6-chlorobenzoic acid is a key structural feature that makes it a prime candidate for the synthesis of various fused heterocyclic systems. These heterocycles are prominent in medicinal chemistry and material science.

Quinoxalines: Quinoxalines are a class of nitrogen-containing heterocyclic compounds that exhibit a broad range of biological activities, including antifungal, antioxidant, antibacterial, and anticancer properties. rasayanjournal.co.in They also find applications as macrocyclic receptors, in electroluminescent materials, organic semiconductors, and for DNA cleavage studies. rasayanjournal.co.in The most common and established method for synthesizing quinoxalines is through the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. sapub.orgnih.gov This reaction is often carried out in refluxing ethanol (B145695) or acetic acid. sapub.org Given that this compound possesses the requisite 1,2-diamine functionality, it can theoretically undergo condensation with various α-diketones to form substituted quinoxaline-carboxylic acids. The presence of the chloro and carboxyl groups on the resulting quinoxaline (B1680401) ring would offer further opportunities for functionalization. A variety of catalysts, such as phenol, copper sulphate pentahydrate, and cerium (IV) ammonium (B1175870) nitrate, have been employed to facilitate this type of condensation under greener conditions. sapub.orgchemicalbook.com

Benzimidazoles: The benzimidazole (B57391) scaffold is another important heterocyclic system found in numerous pharmacologically active molecules. nih.govasianpubs.org The classical synthesis of benzimidazoles, known as the Phillips method, involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivatives (such as esters or aldehydes) under acidic conditions. nih.gov Modern synthetic protocols have expanded to include a wide range of catalysts, such as copper- and zinc-based catalysts, to improve reaction efficiency and substrate scope. organic-chemistry.orgmdpi.comnih.gov this compound can serve as the o-phenylenediamine component in these reactions. For instance, reaction with various aldehydes would lead to the formation of 2-substituted-7-chloro-1H-benzo[d]imidazole-4-carboxylic acids.

Pyrimidines: Pyrimidines are another class of heterocyclic compounds with significant biological importance. While direct synthesis of a fused pyrimidine (B1678525) system from this compound is less common, related diamino-chloropyrimidines are key intermediates in the synthesis of pharmaceuticals. For example, 2,4-diamino-6-chloropyrimidine is a crucial precursor for Minoxidil, a well-known medication. questjournals.orggoogle.com The synthesis of this intermediate often starts from 2,4-diamino-6-hydroxypyrimidine, which is then chlorinated. google.comgoogle.com The reactivity of the diamino and chloro groups in such molecules highlights the potential for this compound to be used in the synthesis of novel, highly functionalized pyrimidine-based structures.

Table 1: Potential Heterocyclic Synthesis Reactions with this compound This table is illustrative and based on general synthetic methods for the respective heterocyclic systems.

| Heterocycle | General Reactant | Potential Product from this compound |

|---|---|---|

| Quinoxaline | 1,2-Dicarbonyl compound (e.g., Benzil) | 7-Chloro-2,3-diphenylquinoxaline-8-carboxylic acid |

| Benzimidazole | Aldehyde (e.g., Benzaldehyde) | 7-Chloro-2-phenyl-1H-benzo[d]imidazole-4-carboxylic acid |

| Benzimidazole | Carboxylic Acid (e.g., Acetic Acid) | 7-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid |

Scaffold for Complex Molecular Architectures

A scaffold in organic synthesis is a core molecular structure upon which more complex molecules can be built. This compound is well-suited to act as such a scaffold due to its multiple, orthogonally reactive functional groups. The two amino groups, the carboxylic acid, and the chlorine atom provide distinct reaction sites that can be selectively modified.

The amino groups can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the attachment of diverse side chains or the formation of new ring systems. The carboxylic acid group can be converted into esters, amides, or acid chlorides, providing another avenue for molecular elaboration. Furthermore, the chlorine atom can be substituted through nucleophilic aromatic substitution reactions, enabling the introduction of a wide range of other functional groups.

This multi-functionality allows for a combinatorial approach to synthesis, where a library of complex molecules can be generated from a single, readily accessible starting material. For example, the amino groups could first be used to form a heterocyclic ring, and then the carboxylic acid and chlorine atom could be modified in subsequent steps to fine-tune the properties of the final molecule. This strategic approach is fundamental in drug discovery and the development of functional materials, where precise control over molecular architecture is required to achieve desired biological or physical properties. The synthesis of complex antifolates, for instance, often relies on building upon a core heterocyclic scaffold, a role that derivatives of this aminobenzoic acid could potentially fill. nih.gov

Applications in Material Science Precursors (e.g., Polymers, Dyes, Sensors)

The unique combination of functional groups in this compound makes it a promising precursor for various materials with advanced applications.

Polymers: Aminobenzoic acids can be used as monomers in the synthesis of polymers. For instance, poly(o-aminobenzoic acid) has been synthesized and studied for its properties. researchgate.net The presence of both an amino group and a carboxylic acid allows for the formation of polyamide chains through polycondensation reactions. In the case of this compound, the two amino groups and the carboxylic acid offer the potential to create cross-linked or hyperbranched polymers with unique thermal and mechanical properties. The chlorine atom could also be used for post-polymerization modification, further tailoring the polymer's characteristics.

Dyes: Azo dyes represent the largest class of synthetic colorants and are characterized by the -N=N- functional group. nih.gov Their synthesis typically involves the diazotization of an aromatic amine followed by a coupling reaction with an electron-rich species. Aromatic amines and aminobenzoic acids are common starting materials for dye synthesis. nih.govgoogleapis.com The two amino groups in this compound could potentially be selectively diazotized to produce mono- or bis-azo dyes with interesting chromophoric properties. The carboxylic acid group would enhance water solubility, a desirable feature for many textile dyeing applications, while the chlorine atom could modulate the color and lightfastness of the dye. researchgate.net

Sensors: The development of chemical sensors is a rapidly growing field in material science. Fluorescent chemosensors, in particular, are designed to detect specific analytes through changes in their optical properties. Many fluorescent sensors are based on heterocyclic cores that can interact with ions or neutral molecules. Diaminoaromatic compounds are key precursors for the synthesis of such heterocyclic fluorophores, like phenazines and quinoxalines, which can be fused to other systems to create sophisticated sensor molecules. mdpi.com For example, 5,6-diamino-2,1,3-benzothiadiazole is a building block for fluorescent systems used in sensing applications. mdpi.com By analogy, this compound could be used to construct novel heterocyclic systems for use in chromogenic and/or fluorogenic sensing devices.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Current synthetic methodologies for compounds like 2-amino-6-chlorobenzoic acid often involve multi-step processes. chemicalbook.com A primary focus for future research will be the development of more efficient, economical, and environmentally benign synthetic pathways to 2,3-diamino-6-chlorobenzoic acid. This could involve:

Greener Reaction Conditions: Investigating the use of aqueous media, biodegradable solvents, or solvent-free reaction conditions to minimize environmental impact.

Catalytic Approaches: Developing novel catalytic systems (e.g., transition-metal or organocatalysts) for the selective introduction of the amino and chloro substituents, potentially reducing the number of synthetic steps and improving atom economy.

Flow Chemistry: Adapting and optimizing synthetic procedures for continuous flow reactors. This can enhance safety, improve reaction control, and allow for easier scalability compared to traditional batch processing.

Bio-catalysis: Exploring enzymatic transformations to introduce or modify functional groups with high chemo-, regio-, and stereoselectivity, offering a highly sustainable manufacturing alternative.

Advanced Mechanistic Studies of Key Transformations

The reactivity of this compound is governed by the interplay of its three distinct functional groups. Future work should include detailed mechanistic studies of its key reactions, such as:

Heterocycle Formation: The ortho-diamine functionality is a prime precursor for forming heterocyclic systems like benzimidazoles and quinoxalines. Mechanistic investigations into condensation reactions with aldehydes, ketones, or dicarbonyl compounds would enable better control over product yields and selectivity.

Diazotization Reactions: Studying the selective diazotization of one or both amino groups to understand the directing effects of the chloro and carboxyl substituents. This could unlock pathways to a wide array of new derivatives via Sandmeyer or similar reactions.

Metal-Catalyzed Cross-Coupling: Elucidating the mechanisms of palladium, copper, or nickel-catalyzed cross-coupling reactions at the C-Cl bond to form new C-C, C-N, or C-O bonds, expanding the molecular complexity achievable from this scaffold.

Exploration of New Derivatization Chemistries

The functional groups of this compound offer numerous handles for derivatization, allowing for the fine-tuning of its chemical and physical properties. Future research can systematically explore these possibilities:

N-Functionalization: Selective acylation, alkylation, or sulfonylation of the amino groups to modulate electronic properties and steric hindrance.

Carboxylic Acid Modification: Conversion of the carboxyl group into esters, amides, or acid halides to create new synthons or biologically active conjugates.

Charge-Switch Derivatization: Inspired by work on related molecules like 3-(chlorosulfonyl)benzoic acid, which is used as a derivatizing agent to enhance analytical sensitivity in mass spectrometry, similar strategies could be developed for or with this compound. nih.govresearchgate.netscilit.com This could improve its detection and quantification in complex matrices.

Deeper Computational Insights into Reactivity and Interactions

Computational chemistry offers a powerful tool for predicting and understanding the behavior of molecules. For this compound, future computational studies could provide invaluable insights. Drawing from research on analogous chlorobenzoic acid systems, these studies could employ Density Functional Theory (DFT) to:

Analyze Electronic Structure: Calculate frontier molecular orbitals (HOMO/LUMO) and molecular electrostatic potential (MEP) maps to predict reactive sites for electrophilic and nucleophilic attack. mdpi.com This would help rationalize the regioselectivity of derivatization and other reactions.

Model Reaction Pathways: Simulate the transition states and energy profiles of key synthetic transformations to understand reaction mechanisms and optimize conditions.

Predict Intermolecular Interactions: Model how the molecule interacts with itself and other molecules through hydrogen bonding, halogen bonding, and π-π stacking. mdpi.com This is crucial for understanding its solid-state packing and designing supramolecular assemblies.

Design of Targeted Supramolecular Systems

The combination of hydrogen-bond donors (amino, carboxyl OH), hydrogen-bond acceptors (carboxyl C=O, amino), and a potential halogen-bond donor (chlorine) makes this compound an excellent candidate for supramolecular chemistry. Research on other chlorobenzoic acids has shown their ability to form cocrystals and molecular salts with predictable supramolecular synthons. mdpi.com Future work could focus on:

Crystal Engineering: Systematically co-crystallizing the molecule with a variety of co-formers to generate new solid-state materials with tailored properties (e.g., solubility, stability, melting point).

Metal-Organic Frameworks (MOFs): Using the molecule as an organic linker to construct porous coordination polymers. The multiple binding sites could lead to MOFs with novel topologies and potential applications in gas storage, separation, or catalysis.

Self-Assembled Monolayers: Investigating the self-assembly of the molecule on various surfaces to create functionalized interfaces with specific chemical or physical properties.

Integration with Emerging Fields of Organic Chemistry

The structural motifs within this compound make it relevant to several emerging areas of chemical science. Future research should aim to integrate this compound into:

Covalent Organic Frameworks (COFs): The ortho-diamine functionality is ideal for forming robust, porous, and crystalline COFs through condensation with polyaldehydes. These materials are of great interest for electronics, catalysis, and adsorption.

Chemical Biology: Derivatization of the molecule with fluorescent tags or bioactive moieties could create chemical probes to study biological processes. Its structural similarity to compounds with known anticancer activity, such as 2-amino-3-chlorobenzoic acid, suggests potential for medicinal chemistry applications. mdpi.com

Functional Dyes and Sensors: The aromatic core with its electron-donating amino groups and electron-withdrawing chloro and carboxyl groups forms a "push-pull" system. Modification and extension of this conjugated system could lead to the development of new dyes or chemosensors that respond to specific analytes or environmental changes.

Q & A

Basic Research Questions

Q. How can researchers determine the purity and structural identity of 2,3-diamino-6-chlorobenzoic acid?

- Methodology :

- Chromatography : Use HPLC or TLC with a polar stationary phase (e.g., silica gel) and a mobile phase such as ethanol/water (70:30) to assess purity. Compare retention times with standards .

- Spectroscopy : Analyze - and -NMR spectra to confirm the presence of aromatic protons (δ 7.1–7.7 ppm) and carboxylic acid protons (δ 12.9 ppm). IR spectroscopy can validate the -COOH (1700–1720 cm) and -NH (3300–3500 cm) groups .

- Elemental Analysis : Verify the molecular formula (CHClNO) by comparing experimental C, H, N, and Cl percentages with theoretical values .

Q. What solvents are suitable for dissolving this compound in synthetic workflows?

- Methodology :

- Test solubility in polar aprotic solvents (DMSO, DMF) due to the compound’s carboxylic acid and amino groups. For less polar media, use ethanol/water mixtures.

- Compare with analogs: Substituted benzoic acids with chloro and amino groups (e.g., 2-amino-4-chlorobenzoic acid, mp 231–235°C) exhibit lower solubility in non-polar solvents due to hydrogen bonding .

Q. What are common derivatives of this compound, and how are they synthesized?

- Methodology :

- Amidation : React with acyl chlorides (e.g., acetyl chloride) in dry THF under nitrogen, using triethylamine as a base. Monitor by TLC (hexane/EtOH 1:1) .

- Esterification : Use Fischer esterification (HSO, methanol) or carbodiimide-mediated coupling (e.g., DCC) to form methyl esters .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to avoid intramolecular cyclization?

- Methodology :

- Reaction Conditions : Conduct reactions at lower temperatures (0–25°C) to suppress side reactions. Use protecting groups (e.g., Boc for -NH) to block undesired pathways .

- Monitoring : Employ real-time -NMR to track intermediate formation. Adjust stoichiometry if cyclization products (e.g., benzoxazinones) dominate .

Q. What computational approaches are suitable for studying the reactivity of this compound?

- Methodology :

- DFT Calculations : Model electrophilic aromatic substitution (EAS) reactivity using Gaussian09 with B3LYP/6-31G(d). The -NH group directs EAS to the 4-position .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. The chloro group enhances hydrophobic binding .

Q. How can discrepancies in reported melting points or spectral data for this compound be resolved?

- Methodology :

- Purity Assessment : Re-crystallize from ethanol/water and compare DSC thermograms with literature. Impurities lower observed melting points .

- Crystallography : Perform single-crystal X-ray diffraction to resolve structural ambiguities (e.g., hydrogen bonding patterns) .

Q. What strategies mitigate instability during storage of this compound?

- Methodology :

- Storage Conditions : Store under argon at –20°C in amber vials. Degradation via oxidation is minimized in acidic buffers (pH 4–6) .

- Stability Assays : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Key Recommendations

- Use orthogonal analytical methods (e.g., NMR + HPLC) to validate synthetic products.

- For advanced studies, combine experimental data with computational modeling to predict reactivity and stability.

- Reference crystallographic data (e.g., CCDC entries) to resolve structural uncertainties .

Retrosynthesis Analysis